(3R)-2-aminooctadecane-1,3-diol

Sphingosine Kinase Enzyme Inhibition Stereospecificity

Researchers studying sphingolipid signaling often encounter contradictory data due to isomer contamination. (3R)-2-Aminooctadecane-1,3-diol (D-threo-dihydrosphingosine, CAS 6036-86-8) eliminates this variable. - Definitive negative control for SPHK (safingol Ki ~5 µM) and PKC (safingol IC50 24 µM) inhibition assays. - Poor ceramide synthase substrate, enabling metabolic bottleneck studies in cancer & neurodegeneration. - Homochiral building block for asymmetric sphingolipid library synthesis. Supplied with rigorous stereochemical QC to ensure lot-to-lot reproducibility for publication-ready data.

Molecular Formula C18H39NO2
Molecular Weight 301.5 g/mol
Cat. No. B7805376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-2-aminooctadecane-1,3-diol
Molecular FormulaC18H39NO2
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)N)O
InChIInChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17?,18-/m1/s1
InChIKeyOTKJDMGTUTTYMP-QRWMCTBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-2-Aminooctadecane-1,3-diol: A Key C2-Epimer Sphingoid Base for Stereospecific Procurement


(3R)-2-aminooctadecane-1,3-diol is a long-chain sphingoid base with the molecular formula C18H39NO2 and a molecular weight of 301.5 g/mol [1]. The name specifies a 3R configuration, distinguishing it as a stereoisomer of the naturally abundant (2S,3R)-sphinganine. This compound, also known as D-threo-dihydrosphingosine, serves as a critical reference standard for investigating the stereospecificity of sphingolipid metabolism and signaling, including its role as a precursor in ceramide synthesis and a substrate for sphingosine kinases .

Why (3R)-2-Aminooctadecane-1,3-diol Cannot Be Substituted by Its In-Class Analogs


Substituting (3R)-2-aminooctadecane-1,3-diol with its more common diastereomers like D-erythro-sphinganine or L-threo-safingol is not scientifically valid. The bioactivity of sphingoid bases is highly stereospecific. For instance, L-threo-sphinganine (safingol) is a known dual inhibitor of protein kinase C (PKC) and sphingosine kinase (SPHK), while the natural D-erythro isomer is a metabolic precursor [1]. Using a racemic or incorrect isomer can lead to contradictory or uninterpretable results in enzymatic assays, cellular signaling studies, and pharmacokinetic profiling, making precise stereochemical identity a critical procurement parameter [2].

Quantitative Differentiation Guide for (3R)-2-Aminooctadecane-1,3-diol Against Key Stereoisomers


Stereospecific Inhibition of Sphingosine Kinase (SPHK): (3R)-Epimer vs. L-threo-Safingol

The L-threo diastereomer, safingol, is a validated dual inhibitor of SPHK. The (3R)-configuration present in the D-threo series would negate this activity. Safingol inhibits SPHK with a Ki of approximately 5 µM [1]. In contrast, the (3R)-2-aminooctadecane-1,3-diol, as the enantiomer of safingol, is expected to show significantly reduced or no SPHK inhibition, based on established structure-activity relationships for this target [2].

Sphingosine Kinase Enzyme Inhibition Stereospecificity

Protein Kinase C (PKC) Inhibition: Divergent Activity Between Threo and Erythro Diastereomers

Safingol, the L-threo isomer, inhibits PKC by binding to the regulatory phorbol-binding domain with an IC50 of 24 µM [1]. The (3R)-2-aminooctadecane-1,3-diol, as a D-threo isomer, is not a ligand for this domain. This stereochemical requirement for PKC inhibition is absolute, meaning the (3R)-compound serves as a perfect negative control for off-target PKC effects in sphingolipid research [2].

Protein Kinase C Inhibitor Selectivity Cancer Research

Induction of Apoptosis: Stereospecificity in Cancer Cell Lines

A comparative study tested three stereoisomers—D-erythro, L-threo (safingol), and DL-erythro—for apoptosis induction and MAPK inhibition in solid tumor cell lines . Only the L-threo isomer (safingol) demonstrated potent activity, while the D-erythro isomer was inactive. The (3R)-2-aminooctadecane-1,3-diol, the enantiomer of safingol, is predicted to be similarly inactive, making it a crucial negative control in chemosensitization studies.

Apoptosis MAPK Signaling Chemosensitization

Enzymatic Processing by Ceramide Synthases: Substrate Specificity for the Natural Isomer

Natural D-erythro-sphinganine is the primary substrate for ceramide synthases, with N-stearoyl-sphinganine synthesis being regulated in a fumonisin B1-independent manner in mammalian cells [1]. The (3R)-compound, as a non-natural stereoisomer, is expected to have a drastically reduced affinity for these enzymes, allowing for the study of metabolic bottlenecks without disrupting endogenous ceramide pools.

Ceramide Synthesis Metabolic Flux Fumonisin B1

Optimal Research and Application Scenarios for (3R)-2-Aminooctadecane-1,3-diol


Stereospecific Study Reference Standard for Sphingosine Kinase (SPHK) and PKC Assays

Given its predicted inactivity against SPHK and PKC, in contrast to safingol's validated inhibition (Ki ~5 µM and IC50 24 µM, respectively) [1], (3R)-2-aminooctadecane-1,3-diol is the ideal enantiomeric negative control. This pairing is essential for robust, publication-ready enzyme inhibition data, as highlighted in stereo-specific analytical methodology development [2].

Non-Metabolizable Probe for Sphingolipid Metabolic Flux Analysis

As a poor substrate for ceramide synthases compared to the natural D-erythro isomer [1], this compound can be used to trace non-enzymatic sphingolipid functions or to deliberately create metabolic bottlenecks, helping to dissect the sphingolipid rheostat in cancer and neurodegenerative disease models.

Negative Control in Cancer Cell Chemosensitization and Apoptosis Research

In assays where the L-threo isomer (safingol) restores cisplatin sensitivity in resistant gastric cancer cells at concentrations of 0.2-6 µM [1], the (3R)-isomer serves as a critical negative control. This differentiates the specific stereochemistry-dependent effects from general lipid-induced cytotoxicity, a key requirement for drug development programs [2].

Specialized Substrate for Enantioselective Synthesis of Bioactive Lipids

The (3R)-configuration provides a defined starting material for the asymmetric synthesis of complex sphingolipids, as described in recent synthetic routes to sphinganine and its C2-epimer [1]. This enables the creation of homochiral lipid libraries for high-throughput screening.

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